Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate

Lipophilicity ADME Chromatography

Sourcing intermediates with precisely tuned lipophilicity for CNS or intracellular targets can delay SAR timelines. Generic methoxy analogs (LogP 3.45) often lack the required passive permeability, while altering protecting groups unpredictably impacts chromatographic purification. This compound is the exact solution: a ≥98% pure ethyl ester with a strategically positioned isopropoxy group that delivers a quantifiable +0.78 LogP differential versus the methoxy analog without changing the polar surface area (44.76 Ų). This profile ensures distinct reversed-phase HPLC retention for method development while providing a direct synthetic entry point for PDE4 inhibitor Difamilast (OPA-15406) analogs and pharmaceutical impurity standards.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
Cat. No. B13344023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(Benzyloxy)-3-isopropoxybenzoate
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(C)C
InChIInChI=1S/C19H22O4/c1-4-21-19(20)16-10-11-17(18(12-16)23-14(2)3)22-13-15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3
InChIKeyBFNLVRJTVBKNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate: Chemical Profile & Supply


Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate (CAS 1002984-09-9) is a benzoate ester derivative with the molecular formula C19H22O4 and a molecular weight of 314.38 g/mol . It is characterized by a benzyloxy group at the para position and an isopropoxy group at the meta position relative to the ethyl ester. The compound is commercially available as a research chemical with standard purity specifications of ≥98% from suppliers such as Bidepharm . Its calculated physicochemical properties include a LogP of 4.23 and a polar surface area (PSA) of 44.76 Ų . The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecules requiring differentiated alkyl ether protecting groups .

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate: Key Differentiators


While several benzoate derivatives share a benzyloxy group at the 4-position, substitution at the 3-position with methoxy, ethoxy, or isopropyl groups yields compounds with distinct physicochemical and reactivity profiles. The target compound's isopropoxy substituent confers higher lipophilicity (LogP 4.23) compared to its methoxy analog (LogP 3.45), which directly impacts solubility, membrane permeability, and chromatographic behavior in purification workflows [1]. Additionally, the bulkier isopropoxy group influences steric hindrance in downstream reactions, such as ester hydrolysis or nucleophilic aromatic substitution, relative to smaller alkoxy or non-oxygenated alkyl substituents . These differences render generic substitution scientifically unsound for applications requiring precise control over lipophilicity or steric parameters.

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate: Quantified Evidence


Enhanced Lipophilicity vs. Methoxy Analog

The target compound exhibits a calculated LogP of 4.23, representing a 0.78-unit increase in lipophilicity compared to the methoxy analog (LogP 3.45) [1]. This difference is consistent with the replacement of a methoxy group with a more hydrophobic isopropoxy group. The increased LogP value predicts altered retention times in reversed-phase HPLC and modified partition coefficients in biphasic systems, which are critical parameters for purification and formulation development.

Lipophilicity ADME Chromatography Physicochemical Properties

PSA Equivalence with Methoxy Analog

The target compound and its methoxy analog share an identical calculated polar surface area (PSA) of 44.76 Ų, despite the target compound's significantly higher LogP (4.23 vs. 3.45) [1]. This indicates that the increase in lipophilicity is achieved without altering the compound's hydrogen-bonding capacity, a combination that is often favorable for passive membrane permeability in drug discovery contexts.

Polar Surface Area Permeability Drug Likeness Physicochemical Properties

PDE4 Inhibitor Scaffold Link

The target compound's corresponding carboxylic acid, 4-(benzyloxy)-3-isopropoxybenzoic acid (CAS 93652-48-3), is a key intermediate in the synthesis of Difamilast (OPA-15406), a selective PDE4 inhibitor in Phase 3 clinical trials for atopic dermatitis . The acid form exhibits high purity (98%) in commercial supply . While the ethyl ester itself is not the direct intermediate, its structural scaffold is directly linked to a clinically advanced drug candidate, distinguishing it from other benzoate esters lacking such a defined downstream application.

Synthetic Intermediate PDE4 Inhibitor Atopic Dermatitis Drug Discovery

Vendor-Supplied Analytical Characterization

Commercial suppliers of Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate provide batch-specific analytical data, including HPLC and NMR, to verify structural identity and purity . The standard purity specification is ≥98% . While similar purity levels are common for research-grade chemicals, the availability of verified analytical data reduces the need for in-house characterization, saving time and resources in procurement workflows.

Purity HPLC NMR Quality Control

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate: Application Scenarios


Lipophilic Drug Lead Optimization

In medicinal chemistry programs targeting intracellular or CNS targets, the target compound's elevated LogP (4.23) relative to methoxy analogs (3.45) makes it a preferred intermediate for constructing lipophilic scaffolds [1]. The unchanged PSA (44.76 Ų) further supports passive permeability without increasing hydrogen-bonding potential, a desirable profile for crossing biological membranes.

PDE4 Inhibitor Analog Synthesis

Given the structural link between the target compound's acid form and the PDE4 inhibitor Difamilast (OPA-15406), the ethyl ester is a valuable starting material for synthesizing analogs or potential metabolites of this clinical candidate . It is also suitable for preparing impurity standards required in pharmaceutical development and regulatory submissions.

HPLC Purification Method Development

The target compound's increased lipophilicity (LogP 4.23) compared to the methoxy analog (LogP 3.45) translates to longer retention times in reversed-phase HPLC [1]. This property can be exploited in method development laboratories to fine-tune separation conditions for complex mixtures containing similarly substituted benzoates.

SAR Studies on Alkoxy Chain Branching

As part of a systematic SAR campaign, the target compound serves as the isopropoxy variant in a series exploring the effect of alkoxy chain branching on target binding. Its quantifiable lipophilicity difference (+0.78 LogP) and unique steric profile compared to linear ethoxy or smaller methoxy substituents provide a defined chemical probe for interrogating hydrophobic binding pockets [1].

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